Hyponitric acid, disodium salt (8CI,9CI)

Description

Historical Context and Early Investigations of the Hyponitrite Anion

The study of the hyponitrite anion, [ON=NO]²⁻, is intrinsically linked to the chemistry of its parent acid, hyponitrous acid (H₂N₂O₂). geeksforgeeks.orgqsstudy.com Early preparative methods for hyponitrous acid involved the reaction of silver(I) hyponitrite with anhydrous hydrogen chloride in ether. geeksforgeeks.orgwikipedia.org This established hyponitrite salts as crucial precursors. Hyponitrous acid is a weak dibasic acid and is known to exist in two isomeric forms: trans and cis. geeksforgeeks.orgwikipedia.org The trans-isomer is the more stable form, presenting as white crystals that can be explosive when dry, while the cis-acid is not known in its free form, though its sodium salt can be obtained. geeksforgeeks.orgqsstudy.comwikipedia.org

The synthesis of sodium hyponitrite itself has historical roots in several methods. The conventional approach involves the reduction of sodium nitrite (B80452) using sodium amalgam. wikipedia.orgwikiwand.com Other early methods included the reaction of alkyl nitrites with hydroxylammonium chloride and sodium ethoxide. wikipedia.orgwikiwand.com

A significant aspect of early investigations was the characterization of the hyponitrite anion's structure. It was determined that the anion exhibits cis-trans isomerism. wikipedia.org The trans form is generally more common and stable, while the cis form is more reactive. wikipedia.orgwikipedia.org Spectroscopic data and X-ray crystallography have been pivotal in confirming the planar structure of the trans-hyponitrite anion. acs.orgacs.org For instance, the crystal structure of trans-sodium hyponitrite was determined, providing precise measurements of its bond lengths and angles. acs.org

The decomposition of hyponitrous acid and its salts has also been a subject of early interest. The acid decomposes in aqueous solution to form nitrous oxide (N₂O) and water, a reaction with a half-life of 16 days at 25°C at a pH between 1 and 3. geeksforgeeks.orgwikipedia.org However, this reaction is not reversible, meaning N₂O cannot be considered a true anhydride (B1165640) of hyponitrous acid. qsstudy.comwikipedia.org Studies on the kinetics of hyponitrite decomposition revealed that the rate is first-order and pH-dependent, with the mechanism involving the unimolecular heterolysis of the hydrogen hyponitrite ion (HN₂O₂⁻). rsc.org

Table 1: Properties of Hyponitrous Acid

| Property | Value/Description | References |

|---|---|---|

| Chemical Formula | H₂N₂O₂ | geeksforgeeks.orgqsstudy.comwikipedia.org |

| Molar Mass | 62.0282 g/mol | qsstudy.com |

| Appearance | White crystals (trans-form) | geeksforgeeks.orgqsstudy.com |

| Isomerism | Exists as trans and cis isomers; trans is more stable. | geeksforgeeks.orgwikipedia.org |

| Acidity (pKa) | pKa₁ = 7.21, pKa₂ = 11.54 | geeksforgeeks.orgwikipedia.org |

Significance of Disodium (B8443419) Hyponitrite as a Precursor and Intermediate in Inorganic Chemistry

Disodium hyponitrite serves as a valuable precursor and intermediate in various inorganic synthetic pathways. Its primary role as a precursor is in the generation of hyponitrous acid for further reactions. geeksforgeeks.orgwikipedia.org Beyond this, it is a key starting material for synthesizing a range of other hyponitrite salts and coordination complexes.

In the field of coordination chemistry, the hyponitrite anion can act as a ligand, binding to metal centers in different modes, such as bridging or chelating. wikipedia.org This has been instrumental in the development of novel inorganic complexes. For example, disodium hyponitrite is used to synthesize non-heme iron-hyponitrite complexes. morressier.comnih.gov These synthetic complexes serve as crucial models for understanding the active sites of enzymes like flavodiiron NO reductases (FNORs), which are involved in the biological reduction of nitric oxide (NO). morressier.comnih.gov

The reaction of disodium hyponitrite with non-heme iron complexes has been shown to lead to the formation of tetranuclear iron-hyponitrite species, providing the first opportunity to structurally characterize such complexes and study their reactivity. nih.gov These studies have revealed that the hyponitrite ligand prefers to bind to non-heme iron centers through its oxygen atoms. nih.gov

Furthermore, disodium hyponitrite is a precursor for generating other reactive nitrogen species. For instance, its decomposition, particularly upon protonation or oxidation, leads to the formation of nitrous oxide (N₂O). nih.govtestbook.com This reactivity is central to studies aiming to mimic biological denitrification processes. nih.gov The synthesis of various alkylammonium hyponitrite salts, which are soluble in organic solvents, has been achieved using hyponitrous acid derived from its sodium salt, expanding the scope of hyponitrite chemistry into non-aqueous media. acs.orgacs.org

Overview of Contemporary Academic Research Directions on Disodium Hyponitrite

Contemporary research on disodium hyponitrite is largely focused on its role in bioinorganic chemistry, particularly in modeling enzymatic processes within the nitrogen cycle. morressier.comkhanacademy.org The nitrogen cycle involves various microbial transformations of nitrogen compounds, including denitrification, where nitrate (B79036) is ultimately converted to nitrogen gas, often with nitrous oxide as an intermediate. sciencesocieties.orgnih.gov

A significant area of modern research is the study of flavodiiron NO reductases (FNORs), enzymes that protect microbes from nitric oxide by reducing it to nitrous oxide. morressier.com Computational studies have predicted that iron-hyponitrite species are key intermediates in this process. morressier.comnih.gov Consequently, researchers are actively synthesizing and characterizing non-heme iron complexes with hyponitrite ligands derived from disodium hyponitrite to gain insight into the N-N bond formation mechanism. morressier.comnih.govnih.gov These model studies have shown that protonation or oxidation of the iron-hyponitrite complexes can induce the formation of N₂O, supporting the hypothesis that hyponitrite is a viable intermediate in biological NO reduction. nih.govnih.gov

The coordination chemistry of hyponitrite with other transition metals, such as copper, is also an active field of investigation. calstate.edu This research is aimed at understanding the mechanism of N₂O reductase, a copper-centered enzyme involved in the final step of denitrification. calstate.edu Synthesizing and isolating stable copper-hyponitrite complexes remains a challenge but is a key goal for elucidating this important biological reaction. calstate.edu

Another research direction involves the synthesis of new hyponitrite salts with tailored properties. By reacting hyponitrous acid with various amines, researchers have created a series of alkylammonium hyponitrite salts that are stable at room temperature and soluble in organic solvents. acs.org This allows for the study of hyponitrite reactivity in a wider range of conditions and provides new materials for further synthetic applications. acs.orgacs.org

Table 2: Spectroscopic Data for the Hyponitrite Anion

| Spectroscopic Technique | Observation | References |

|---|---|---|

| UV-Vis Spectroscopy | Absorption peak (λmax) at 248 nm in 0.1 M NaOH solution. | acs.org |

| Infrared (IR) & Raman Spectroscopy | Used to confirm the trans structure of the hyponitrite anion. | acs.org |

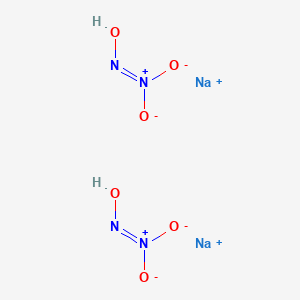

Structure

2D Structure

Properties

IUPAC Name |

disodium;hydroxyimino(dioxido)azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HN2O3.2Na/c2*3-1-2(4)5;;/h2*(H-,1,3,4,5);;/q2*-1;2*+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLCNSIKSRXFSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=[N+]([O-])[O-])O.N(=[N+]([O-])[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

N(=[N+](\[O-])/[O-])\O.N(=[N+](\[O-])/[O-])\O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N4Na2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Isomerism of the Hyponitrite Anion

Characterization of Cis and Trans Isomers of the N₂O₂²⁻ Anion

The hyponitrite anion (N₂O₂²⁻) is characterized by the presence of two principal isomers: cis (Z) and trans (E). wikipedia.org The trans form is the most commonly encountered and is generally more stable. wikipedia.orgwikipedia.org Salts such as disodium (B8443419) hyponitrite typically contain the trans isomer. wikipedia.org The cis isomer is known to be more reactive than its trans counterpart. wikipedia.orgwikipedia.org For instance, while the trans isomer of sodium hyponitrite is soluble in water, the cis form is decomposed by water and other protic solvents. wikipedia.orgyoutube.com

The two isomers can be distinguished through various spectroscopic techniques. Vibrational spectroscopy, in particular, offers a clear method for characterization. The Raman spectrum of trans-Na₂N₂O₂ in an aqueous solution shows a characteristic absorption at 1383 cm⁻¹, which is assigned to the N=N stretching vibration. escholarship.org The structural differences also influence their chemical behavior; the lower barrier for N₂O elimination from the cis isomer is a key factor in its greater reactivity compared to the trans isomer. acs.org

| Property | Cis (Z) Isomer | Trans (E) Isomer |

|---|---|---|

| General Stability | Less stable, more reactive. wikipedia.orgacs.org | More stable, commonly found in salts. wikipedia.org |

| Reactivity with Water | Decomposes. wikipedia.org | Soluble. youtube.com |

| Vibrational Signature (N=N stretch) | IR absorption at 1265 cm-1 (in a Ni complex). escholarship.org | Raman absorption at 1383 cm-1 (in Na₂N₂O₂). escholarship.org |

| Symmetry | C₂ᵥ | C₂ₕ |

Crystallographic Analysis of Disodium Hyponitrite and Related Salts

Crystallographic studies have been crucial in confirming the structure of the hyponitrite anion in the solid state. The pentahydrate of the trans isomer, trans-Na₂N₂O₂·5H₂O, has been structurally characterized. escholarship.org The analysis confirmed the expected trans configuration of the anion within the crystal lattice. escholarship.org A variety of other hydrates of the trans isomer have been reported, with hydration numbers ranging from 2 to 9. wikipedia.orgyoutube.com The water molecules in these hydrates are understood to be trapped within the crystal lattice rather than being directly coordinated to the ions. wikipedia.org The anhydrous form of disodium hyponitrite can be prepared by drying the hydrates over phosphorus pentoxide. wikipedia.orgyoutube.com

While the trans isomer is readily crystallized, the cis form is more challenging to isolate in a crystalline state due to its higher reactivity. wikipedia.org However, its structure has been definitively determined in bridged coordination complexes, such as in the dinuclear complex [(H₃N)₅Co(μ-O,N-ONNO)Co(NH₃)₅]⁴⁺. escholarship.org

Bond Length and Angle Analysis within the Hyponitrite Moiety

Detailed analysis of bond lengths and angles provides insight into the electronic structure of the hyponitrite anion. The N-N bond is significantly shorter than a typical N-N single bond, indicating considerable double bond character. escholarship.org

In the trans isomer, as determined from the crystal structure of trans-Na₂N₂O₂·5H₂O, the N-N bond length is 1.256(2) Å (125.6 pm). escholarship.org For the cis isomer, the N-N bond is reported to be approximately 120 pm (1.20 Å). wikipedia.org The N-O bond length in the cis anion is about 140 pm (1.40 Å), and the O-N-N bond angle is approximately 119°. wikipedia.org The structural parameters found in metal-coordinated cis-hyponitrite ligands are consistent with these values, featuring N=N bond lengths of 1.230(9) Å and 1.240(3) Å in platinum and nickel complexes, respectively. escholarship.org

| Parameter | Cis Isomer | Trans Isomer |

|---|---|---|

| N-N Bond Length | ~120 pm wikipedia.org | 125.6 pm (in Na₂N₂O₂·5H₂O) escholarship.org |

| N-O Bond Length | ~140 pm wikipedia.org | Not explicitly stated in provided sources |

| O-N-N Bond Angle | ~119° wikipedia.org | Not explicitly stated in provided sources |

| Note: Values for the cis isomer are general approximations, while the N-N bond length for the trans isomer is from a specific crystallographic study. |

Conformational Studies and Molecular Geometry of the Hyponitrite Anion

The molecular geometry of the hyponitrite anion is a direct consequence of its electronic structure and isomerism. Conformational studies and structural analyses have shown that the anion is largely planar in both its cis and trans forms. wikipedia.org The cis hyponitrite anion is described as being nearly planar and almost symmetric. wikipedia.org This planarity is a key feature of its conformation.

Coordination Chemistry of the Hyponitrite Ligand

Diverse Binding Modes of the Hyponitrite Ligand in Metal Complexes

The hyponitrite ligand is remarkable for its ability to adopt a multitude of bonding modes within metal complexes, a consequence of its two nitrogen and two oxygen donor atoms and the existence of both cis and trans isomers. chemrxiv.orgresearchgate.netmaynoothuniversity.ie To date, at least eight distinct coordination modes have been structurally characterized, showcasing its adaptability to different metal centers and coordination environments. chemrxiv.orgmaynoothuniversity.iechemrxiv.org Both the cis and trans isomers can be stabilized through coordination to metal ions, and each isomer has demonstrated the capacity to bridge up to four metal centers. chemrxiv.org

The common binding modes for the trans-hyponitrite ligand include monodentate coordination through one oxygen atom (η¹-O), bridging two metal centers through both oxygen atoms (μ₂-η¹:η¹-O,O'), and a more unusual κ⁴ mode where both nitrogen and oxygen atoms are involved in bonding. chemrxiv.org For the cis-hyponitrite ligand, observed modes include O,O'-chelation to a single metal center (κ²-O,O'), bridging two metal centers in a μ-O,N fashion, and a novel κ⁴ binding mode where the oxygen atoms bind to one metal center while each nitrogen atom coordinates to another metal fragment. chemrxiv.org

Table 1: Known Binding Modes of the Hyponitrite Ligand

| Isomer | Binding Mode | Description | Example Complex Type |

| trans | μ₂-η¹:η¹-O,O' | Bridges two metal centers via the oxygen atoms. | [(OEP)Fe]₂(μ-N₂O₂) |

| trans | κ⁴ | Coordinates through both nitrogen and oxygen atoms. | Co₄(NO)₈(NO₂)₂(trans-N₂O₂) |

| cis | κ²-O,O' | Chelates a single metal center via both oxygen atoms. | (bipy)Ni(κ²-O₂N₂) |

| cis | μ-O,N | Bridges two metal centers, one via an oxygen and one via a nitrogen. | [(H₃N)₅Co(μ-O,N-ONNO)Co(NH₃)₅]⁴⁺ |

| cis | κ⁴ | Oxygen atoms chelate one metal, while nitrogen atoms each bind to another metal. | [{(bipy)Ni(κ²-O₂N₂)}η¹:η¹-N,N-{Ni(NO)(bipy)}₂]²⁺ |

Synthesis and Characterization of Transition Metal Hyponitrite Complexes

The synthesis of transition metal hyponitrite complexes has been achieved through several routes, although many discoveries have been serendipitous. researchgate.net A common method involves the reductive coupling of two nitric oxide (NO) molecules at a metal center. maynoothuniversity.ie Alternatively, pre-synthesized hyponitrite salts, such as disodium (B8443419) hyponitrite (Na₂N₂O₂), can be used as a direct source of the N₂O₂²⁻ ligand. nih.govcalstate.edu Characterization of these complexes relies heavily on X-ray crystallography to determine the precise binding mode and key metrical parameters, as well as infrared (IR) spectroscopy to identify characteristic N=N and N-O stretching frequencies. chemrxiv.orgcalstate.edu

Iron-Hyponitrite Complexes and Their Unique Binding Modes

The study of iron-hyponitrite complexes is particularly relevant to understanding biological nitric oxide reduction. researchgate.netnih.gov Both heme and non-heme iron complexes featuring the hyponitrite ligand have been synthesized and characterized.

A key example is the bridged dinuclear iron porphyrin complex, [{Fe(OEP)}₂(μ-N₂O₂)] (OEP = octaethylporphyrin), which was synthesized by reacting anhydrous trans-hyponitrous acid with an iron(III)-oxo porphyrin dimer. nih.gov X-ray crystallography revealed a trans-hyponitrite ligand bridging two iron centers through its oxygen atoms (μ-O,O' mode). nih.gov The N-N bond length of 1.250(3) Å is consistent with a significant N=N double bond character, supporting the description of the ligand as a dianionic hyponitrite (N₂O₂²⁻). nih.gov Spectroscopic characterization through IR spectroscopy showed an asymmetric N-O stretch at 982 cm⁻¹. nih.gov

In the realm of non-heme iron complexes, the reaction of the diferrous precursor [Fe₂ (BMPA-PhO)₂(OTf)₂] with disodium hyponitrite yielded a unique tetranuclear iron-hyponitrite complex, {Fe₂(BMPA-PhO)₂}₂(μ-N₂O₂)₂ . nih.govcalstate.edu This complex features a hyponitrite ligand bridging two dimeric iron units, with coordination occurring through both the nitrogen and oxygen atoms, a previously unobserved binding mode.

Table 2: Selected Bond Parameters for Iron-Hyponitrite Complexes

| Complex | N-N Bond Length (Å) | Fe-O Bond Length (Å) | Fe-N(porphyrin) (Å) | Reference |

| [{Fe(OEP)}₂(μ-N₂O₂)] | 1.250(3) | 1.889(2) | avg. 2.05 | nih.gov |

| [{Fe₂(BMPA-PhO)₂}₂(μ-N₂O₂)]²⁺ | 1.259(7) | 1.961(4) - 2.067(4) | N/A | calstate.edu |

Platinum and Nickel Hyponitrite Complexes

Platinum and nickel complexes have also provided fundamental insights into the coordination chemistry of the hyponitrite ligand. A well-studied platinum complex, [Pt(PPh₃)₂(N₂O₂)] , is synthesized by the reaction of nitric oxide with [Pt(PPh₃)₃]. maynoothuniversity.ie The complex features a cis-hyponitrite ligand chelating the platinum center through its two oxygen atoms (κ²-O,O'). maynoothuniversity.ie The N=N bond length of 1.230(9) Å and N-O bond lengths of ~1.36-1.37 Å are indicative of a dianionic cis-hyponitrite ligand. maynoothuniversity.ie

A notable nickel complex, (bipy)Ni(κ²-O₂N₂) (bipy = 2,2'-bipyridine), is formed from a five-coordinate nickel nitrosyl precursor. chemrxiv.org This complex also features a dianionic cis-hyponitrite ligand in a κ²-O,O' chelation mode, confirmed by a short N=N bond length of 1.240(3) Å. chemrxiv.orgresearchgate.net Its IR spectrum shows characteristic absorptions for a cis-hyponitrite moiety at 937 cm⁻¹ (N-O stretch) and 1265 cm⁻¹ (N=N stretch). chemrxiv.org A more complex trimetallic nickel species, [{(bipy)Ni(κ²-O₂N₂)}η¹:η¹-N,N-{Ni(NO)(bipy)}₂]²⁺ , showcases a novel κ⁴ binding mode where the oxygen atoms of the cis-hyponitrite chelate one nickel center, and the nitrogen atoms are each capped by a [Ni(NO)(bipy)]⁺ fragment. chemrxiv.org

Table 3: Characterization Data for Platinum and Nickel Hyponitrite Complexes

| Complex | Metal | N-N Bond Length (Å) | N-O Bond Length (Å) | IR ν(N=N) (cm⁻¹) | IR ν(N-O) (cm⁻¹) | Reference |

| [Pt(PPh₃)₂(N₂O₂)] | Pt | 1.230(9) | 1.370(8), 1.363(8) | Not Reported | Not Reported | maynoothuniversity.ie |

| (bipy)Ni(κ²-O₂N₂) | Ni | 1.240(3) | ~1.33 (avg) | 1265 | 937 | chemrxiv.orgresearchgate.net |

| [{(bipy)Ni(κ²-O₂N₂)}... {Ni(NO)(bipy)}₂]²⁺ | Ni | 1.279(13) | 1.366(11), 1.377(12) | Not Reported | Not Reported | chemrxiv.org |

Ligand Exchange and Reactivity within Hyponitrite Coordination Compounds

The reactivity of coordinated hyponitrite is often dominated by its decomposition to nitrous oxide (N₂O), a reaction of significant biological relevance. nih.govcalstate.edu Protonation of the hyponitrite bridge is a key pathway to N₂O formation. For instance, the reaction of [{Fe(OEP)}₂(μ-N₂O₂)] with HCl yields N₂O along with the corresponding iron(III) chloride porphyrin complex. chemrxiv.org Similarly, protonation of the tetranuclear iron complex [{Fe₂(BMPA-PhO)₂}₂(μ-N₂O₂)]²⁺ with acid leads to the quantitative formation of N₂O. calstate.edu The platinum complex [Pt(PPh₃)₂(κ²-O₂N₂)] also reacts with dilute acids to release N₂O. maynoothuniversity.ie

Ligand exchange reactions involving ancillary ligands (ligands other than hyponitrite) can also occur. In iron porphyrin chemistry, axial ligand exchange is a well-known process. Studies on iron(III) porphyrin phenolate (B1203915) complexes have shown that the phenolate ligand can be exchanged with carboxylic acids or alcohols. While not directly demonstrated on a pre-formed hyponitrite-bridged dimer, it is conceivable that the terminal ligands in such systems could undergo substitution, potentially influencing the stability and reactivity of the hyponitrite bridge. For example, the addition of 1-methylimidazole (B24206) to [{Fe(OEP)}₂(μ-N₂O₂)] leads to an unexpected decomposition to yield the nitrosyl complex [Fe(OEP)(NO)]. chemrxiv.orgresearchgate.net This suggests that coordination of a new ligand can trigger the cleavage of the hyponitrite moiety.

Influence of Metal Centers on Hyponitrite Ligand Stability and Reactivity

The nature of the transition metal center plays a critical role in determining the stability and subsequent reactivity of the coordinated hyponitrite ligand. A key factor appears to be the Lewis acidity of the metal ion. calstate.edu

Recent studies on non-heme iron complexes have demonstrated this influence starkly. calstate.edu When sodium hyponitrite was reacted with the relatively Lewis acidic iron complex [Fe(TPA)(CH₃CN)₂]²⁺ (TPA = tris(2-pyridylmethyl)amine), the N=N bond of the hyponitrite was cleaved, leading to the formation of a dinitrosyl iron complex. nih.govcalstate.edu In contrast, using the less Lewis-acidic diferrous complex [Fe₂(BMPA-PhO)₂]²⁺ allowed for the isolation of the stable tetranuclear hyponitrite complex. nih.govcalstate.edu This indicates that a highly Lewis acidic metal center can promote the cleavage of the hyponitrite N=N bond rather than stabilizing the intact ligand. calstate.edu

This trend suggests that the stability of the M-O(N₂O₂) bond is crucial. A more Lewis acidic metal will form a stronger bond with the oxygen atoms of the hyponitrite, which can, in turn, weaken the internal N-O and N-N bonds, making the ligand more susceptible to fragmentation. The relative stability of hyponitrite complexes follows a general trend where heavier transition metals, which often form more stable complexes, can better accommodate the hyponitrite ligand. reddit.com For instance, while numerous iron and nickel hyponitrite complexes are known, many are reactive, whereas platinum complexes like [Pt(PPh₃)₂(N₂O₂)] are noted for their stability. maynoothuniversity.ie The choice of ancillary ligands also modulates the electronic properties of the metal center, thereby indirectly influencing the stability of the coordinated hyponitrite. umich.edu

Reaction Mechanisms and Chemical Pathways Involving Disodium Hyponitrite

Decomposition Pathways of Disodium (B8443419) Hyponitrite

The stability of the hyponitrite ion (N₂O₂²⁻) is highly dependent on its environment, particularly temperature and pH. Its decomposition can proceed through distinct thermal and acid-catalyzed pathways, yielding different products.

The thermal breakdown of solid disodium hyponitrite has been investigated under various conditions. In an inert atmosphere, absent of oxygen, amorphous sodium trans-hyponitrite undergoes a sudden and vigorous decomposition when heated to temperatures between 360 and 390°C. mtu.edu The primary products of this decomposition are sodium oxide (Na₂O) and nitrous oxide (N₂O). mtu.edu

The presence of oxygen significantly alters the decomposition mechanism and lowers the required temperature. mtu.edu In an oxygen-containing atmosphere, a slow oxidation of the hyponitrite anion (N₂O₂²⁻) to the nitrite (B80452) ion (NO₂⁻) occurs, which is subsequently oxidized to the nitrate (B79036) ion (NO₃⁻). The accumulation of these products increases the rate of decomposition. mtu.edu For instance, at an oxygen pressure of 754 Torr, the isothermal induction period for the decomposition of Na₂N₂O₂ is quantifiable between 275 and 315°C. mtu.edu Some studies also suggest that the decomposition may involve a chain mechanism initiated by the scission of the hyponitrite ion into nitrogen and peroxide radicals, which then react to form various nitrogen oxides and oxy-salts. rsc.org

Summary of Thermal Decomposition of Disodium Hyponitrite

| Condition | Decomposition Temperature | Primary Products | Reference |

|---|---|---|---|

| Inert Atmosphere (Absence of O₂) | 360 - 390°C | Na₂O, N₂O | mtu.edu |

| Oxygen-Containing Atmosphere | Lowered (e.g., induction period observed at 275-315°C) | Na₂O, N₂O, with NaNO₂ and NaNO₃ as intermediates | mtu.edu |

In the presence of acid, disodium hyponitrite is protonated to form hyponitrous acid (H₂N₂O₂). The stability and decomposition of hyponitrous acid are well-studied. The trans-isomer of hyponitrous acid is a weak acid that decomposes in aqueous solution to produce water and nitrous oxide (N₂O). wikipedia.orgqsstudy.com This decomposition pathway is particularly favored in acidic conditions (pH 1–3), where at 25°C, the reaction has a half-life of 16 days. wikipedia.org

Decomposition Reaction of trans-Hyponitrous Acid: H₂N₂O₂ → H₂O + N₂O wikipedia.org

The cis-isomer of hyponitrite is known to be more reactive and possesses a lower energy barrier for the elimination of N₂O compared to the trans-isomer. escholarship.orgacs.orgnih.gov This has been observed in coordination complexes where a platinum-bound cis-hyponitrite ligand releases N₂O upon treatment with dilute acids. escholarship.org The fundamental reactivity of hyponitrite, where protonation leads to the release of N₂O, is a key step in many proposed mechanisms for nitric oxide reduction. researchgate.netacs.org

Radical Chemistry of Hyponitrite Species

The one-electron oxidation of the hyponitrite anion generates the hyponitrite radical, a significant intermediate whose chemistry involves complex disproportionation and addition reactions.

The hyponitrite radical anion (N₂O₂•⁻) and its protonated form (HN₂O₂•) can be generated in aqueous solutions through the one-electron oxidation of hyponitrite (N₂O₂²⁻) using pulse radiolysis or flash photolysis. acs.org The radical is weakly acidic, with a pKa of 5.6 ± 0.3 for the equilibrium between the protonated and unprotonated forms. acs.orgnih.gov

Protonation Equilibrium: HN₂O₂• ⇌ N₂O₂•⁻ + H⁺ (pKa = 5.6 ± 0.3) acs.orgnih.gov

Although the decay of these radicals follows second-order kinetics, the underlying mechanism is a complex disproportionation. acs.org In the rate-determining step, two hyponitrite radical anions (N₂O₂•⁻) disproportionate in a redox reaction that regenerates one hyponitrite dianion (N₂O₂²⁻) and releases two molecules of nitric oxide (NO). acs.org This disproportionation can be viewed as a reaction where one radical acts as an electron donor and the other as an acceptor. wikipedia.org The neutral radical, HN₂O₂•, decays via an analogous but much faster mechanism. acs.org

Kinetic Data for Hyponitrite Radical Disproportionation

| Radical Species | Reaction | Apparent Second-Order Rate Constant (2k) | Reference |

|---|---|---|---|

| N₂O₂•⁻ (anion) | 2N₂O₂•⁻ → N₂O₂²⁻ + 2NO | (8.2 ± 0.5) × 10⁷ M⁻¹s⁻¹ (at zero ionic strength) | acs.org |

| HN₂O₂• (neutral) | 2HN₂O₂• → H₂N₂O₂ + 2NO | (1.1 ± 0.1) × 10⁹ M⁻¹s⁻¹ | acs.org |

The nitric oxide produced from the disproportionation of hyponitrite radicals can readily react with another hyponitrite radical anion (N₂O₂•⁻) to form the nitrosyl hyponitrite anion (N₃O₃⁻). acs.org

Formation of Nitrosyl Hyponitrite Anion: N₂O₂•⁻ + NO → N₃O₃⁻ acs.org

Further research has shown that this reaction is more complex, bifurcating to yield two different isomers of N₃O₃⁻: a symmetric O-N-N(O)-N-O⁻ isomer and an asymmetric O-N-O-N=N-O⁻ isomer. nih.gov These isomers have markedly different stabilities and decomposition pathways. The asymmetric isomer is unstable and rapidly decomposes to the final products of nitrous oxide (N₂O) and the nitrite anion (NO₂⁻). nih.govresearchgate.net In contrast, the formation of the more stable symmetric isomer is a reversible process. nih.govresearchgate.net

Decomposition Pathway of Asymmetric N₃O₃⁻: [asymmetric-N₃O₃⁻] → N₂O + NO₂⁻ (fast) nih.gov

Mechanistic Role of Hyponitrite in Nitric Oxide Reduction

The hyponitrite anion, [N₂O₂]²⁻, is widely proposed as a key, albeit often elusive, intermediate in the reduction of nitric oxide (NO) to nitrous oxide (N₂O). escholarship.orgresearchgate.net This transformation is a fundamental step in the global nitrogen cycle and is catalyzed in biological systems by enzymes such as nitric oxide reductase (NOR). escholarship.orgnih.gov The generally accepted mechanism involves the reductive coupling of two NO molecules to form the N-N bond of the hyponitrite intermediate. researchgate.netosti.gov

The viability of hyponitrite as an intermediate has been demonstrated in synthetic model systems. For example, the reductive coupling of NO by a multimetallic copper complex was shown to generate a trans-hyponitrite species. acs.org Subsequent reaction of this isolated hyponitrite complex with acid led to the quantitative release of N₂O, providing direct evidence for this mechanistic pathway. acs.org

Furthermore, studies on NO disproportionation, which serves as a surrogate reaction for reductive coupling, have provided spectroscopic evidence for the formation of a hyponitrite radical anion (Cu(II)–N₂O₂•⁻) as a transient intermediate. osti.gov The reactivity difference between hyponitrite isomers is also mechanistically significant; the cis isomer has a lower activation barrier for N₂O elimination, suggesting it is the more reactive intermediate in NO reduction pathways. escholarship.orgacs.orgnih.gov

Redox Chemistry of the Hyponitrite Anion

The hyponitrite anion ([N₂O₂]²⁻) participates in various redox reactions, acting as a reducing agent in certain conditions. wordpress.com Its redox chemistry is fundamental to understanding its role in the nitrogen cycle and in synthetic applications.

The one-electron oxidation of the hyponitrite anion produces the aqueous hyponitrite radical (N₂O₂⁻), an important transient species in the reductive chemistry of nitric oxide. acs.org Studies have shown that upon oxidation of trans-hyponitrite, the resulting radical largely preserves the trans configuration. acs.org While the cis- and trans- isomers of the hyponitrite radical are close in energy, the barrier for their interconversion is high due to the partial double-bond character of the N-N bond. acs.org

The hyponitrite anion is known to be a strong reducing agent. wordpress.com For instance, it reacts with the permanganate (B83412) ion (MnO₄⁻) in acidic conditions. In this reaction, the hyponitrite ion is oxidized, while the permanganate is reduced to Mn²⁺. wordpress.com The stoichiometry of this reaction, where 8 moles of MnO₄⁻ react with 5 moles of N₂O₂²⁻, helps in identifying the oxidation product of the hyponitrite. wordpress.com

Furthermore, the reaction of the hyponitrite radical (N₂O₂⁻) with nitric oxide (NO) leads to the formation of the nitrosyl hyponitrite anion (N₃O₃⁻). acs.org Mechanistic analysis suggests this reaction proceeds through two parallel pathways, forming both symmetric and asymmetric isomers of N₃O₃⁻. The asymmetric isomer rapidly decomposes to nitrite (NO₂⁻) and nitrous oxide (N₂O), while the symmetric isomer is more stable towards this decomposition. acs.org

The redox potential of chemical agents for organometallic chemistry provides a framework for understanding these transformations. osti.gov The ability of the hyponitrite anion to engage in both one- and two-electron transfer processes underscores its versatility in chemical and biological redox cycles.

Advanced Spectroscopic and Analytical Characterization of Disodium Hyponitrite

Vibrational Spectroscopy (IR, Raman) for Hyponitrite Anion

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides fundamental insights into the molecular structure and bonding of the hyponitrite anion. For a molecule with a center of symmetry, the rule of mutual exclusion dictates that vibrations that are Raman active are IR inactive, and vice versa. nih.gov This principle is a powerful tool in determining molecular geometry.

The hyponitrite ion (N₂O₂²⁻) can exist in both cis and trans isomeric forms. The trans isomer, belonging to the C₂h point group, is the more common and stable form found in salts like disodium (B8443419) hyponitrite. wikipedia.org The vibrational modes of the trans-hyponitrite anion have been studied using both IR and Raman spectroscopy. The Raman spectrum of trans-Na₂N₂O₂ in an aqueous solution shows a distinct absorption band at 1383 cm⁻¹, which is attributed to the N=N stretching vibration.

Infrared studies of solid sodium hyponitrite have also been conducted. An IR band at 1030 cm⁻¹ in the spectrum of solid Na₂N₂O₂ supports the assignment of the N₂O₂²⁻ dianion. rsc.org Furthermore, studies on isotopically labeled hyponitrite ions have aided in the assignment of fundamental frequencies. researchgate.net

Table 1: Selected Vibrational Frequencies for the trans-Hyponitrite Anion

| Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Technique | Reference |

| N=N Stretch | 1383 | Raman (aqueous solution) |

Note: This table presents a selection of key vibrational frequencies and is not exhaustive.

Electronic Absorption Spectroscopy (UV-Vis) and Photolysis Studies

Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) range probes the electronic transitions within a molecule. researchgate.netresearchgate.netacs.orgmedchemexpress.com The hyponitrite ion exhibits characteristic absorptions in the UV region. The UV-visible spectrum of the free hyponitrite ion has been interpreted with the aid of Density Functional Theory (DFT) calculations. nih.gov

Studies on the photolysis of sodium hyponitrite have revealed its sensitivity to UV radiation. nih.govconicet.gov.ar The solid-state photolysis of Na₂N₂O₂ is induced by light with a wavelength of 253.7 nm. nih.gov This photochemical decomposition leads to the formation of nitrous oxide (N₂O) as a gaseous product. nih.govconicet.gov.ar The formation of N₂O is a key characteristic of the decomposition of hyponitrites. researchgate.net The photolysis process is wavelength-dependent, a fact that is inferred from the electronic absorption spectra. conicet.gov.ar

Table 2: Photolysis Data for Disodium Hyponitrite

| Parameter | Value | Reference |

| Photolysis Wavelength | 253.7 nm | nih.gov |

| Major Photolysis Product | Nitrous Oxide (N₂O) | nih.govconicet.gov.ar |

X-ray Based Techniques for Structural and Electronic Characterization

X-ray based techniques are indispensable for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid and for probing the electronic structure.

Nuclear Resonance Vibrational Spectroscopy (NRVS)

Nuclear Resonance Vibrational Spectroscopy (NRVS) is a synchrotron-based technique that provides information about the vibrations of a specific isotope within a molecule. wikipedia.org It is particularly useful for studying iron-containing compounds but can be applied to other Mössbauer-active nuclei. The use of isotopically labeled compounds, such as those containing ¹⁵N, is a common strategy in various spectroscopic and analytical studies to trace metabolic pathways or elucidate reaction mechanisms. medchemexpress.comalfa-chemistry.comprotein-nmr.org.uktargetmol.comcortecnet.com However, a review of the scientific literature did not yield any specific studies where NRVS has been applied to the characterization of disodium hyponitrite.

Advanced Magnetic and Resonance Techniques

Electron Paramagnetic Resonance (EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and triplet states. wikipedia.orgsu.se The technique is highly valuable for studying nitrogen-containing radicals. rsc.orgresearchgate.netrsc.orgacs.org Disodium hyponitrite, in its ground state, is a diamagnetic species with no unpaired electrons and therefore is not EPR active. However, the one-electron oxidation of the hyponitrite anion can generate the hyponitrite radical anion (N₂O₂•⁻), which is a paramagnetic species. researchgate.net While EPR has been used to study various nitrogen-centered radicals, specific EPR studies on radicals directly generated from disodium hyponitrite were not found in the surveyed literature.

Magnetic Circular Dichroism (MCD)

Magnetic Circular Dichroism (MCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field applied parallel to the light's propagation direction. wikipedia.orgcreative-biostructure.com Unlike conventional absorption spectroscopy, MCD can reveal weak or forbidden electronic transitions and provide detailed information about the electronic ground and excited states of a molecule. wikipedia.orgcreative-biostructure.com The technique is particularly sensitive to paramagnetic species, such as transition metal complexes, where the magnetic field lifts the degeneracy of electronic spin states (Zeeman effect), giving rise to characteristic temperature-dependent signals known as "C-terms". wikipedia.orgnih.gov

While no specific MCD studies have been published for disodium hyponitrite itself, the technique holds significant potential for characterizing metal-hyponitrite complexes. The hyponitrite ion, [ON=NO]²⁻, can act as a ligand, binding to metal centers. If the resulting complex is paramagnetic (i.e., has unpaired electrons), MCD spectroscopy would be an ideal tool for probing its electronic structure.

Potential Research Findings from MCD Studies:

Elucidation of Electronic Transitions: In a hypothetical paramagnetic metal-hyponitrite complex, MCD could distinguish and assign d-d transitions on the metal center that might be obscured in a standard absorption spectrum. wikipedia.org

Determination of Spin and Oxidation States: The sign and intensity of MCD signals are highly sensitive to the spin state and oxidation state of the metal ion, which is crucial for understanding the bonding and reactivity of the complex. creative-biostructure.com For instance, MCD has been successfully used to characterize the electronic structure of iron(IV)-oxo species and cobalt(II) complexes, providing a blueprint for how it could be applied to hyponitrite systems. nih.gov

Geometric and Ligand-Field Information: The patterns observed in MCD spectra can provide insights into the coordination geometry of the metal center and the nature of the ligand field created by the hyponitrite ligand. nih.gov

By analogy with studies on other metal-ligand systems, such as iron-nitrosyls or copper-containing enzymes, MCD would be invaluable for understanding the electronic perturbations and bonding interactions between a metal ion and the hyponitrite ligand. nih.govnih.gov

Mössbauer Spectroscopy in Metal-Hyponitrite Systems

Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the local chemical environment of specific isotopes, most commonly ⁵⁷Fe. nist.gov It measures the resonant absorption of gamma rays by atomic nuclei, providing information about the oxidation state, spin state, and coordination environment of the Mössbauer-active atom. nist.gov The primary parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

Isomer Shift (δ): This parameter is related to the s-electron density at the nucleus and is highly sensitive to the oxidation state of the iron. For example, distinct ranges for isomer shifts are well-established for high-spin and low-spin Fe(II) and Fe(III) compounds. sci-hub.se

Quadrupole Splitting (ΔE_Q): This arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient at the nucleus. It provides information about the symmetry of the electronic and ligand environment around the iron atom.

While direct Mössbauer spectroscopic studies on stable, isolated iron-hyponitrite complexes are not prevalent in the literature, the technique is exceptionally well-suited for characterizing such species, should they be synthesized or identified as intermediates. The study of iron-nitrosyl complexes, which are structurally related to potential iron-hyponitrite species, demonstrates the power of this technique. In these systems, Mössbauer spectroscopy, often combined with other techniques like FTIR, has been used to definitively establish the iron oxidation state (e.g., Fe(II) vs. Fe(III)) and its spin state upon binding of nitric oxide (NO). sci-hub.seacs.org

Hypothetical Application to an Iron-Hyponitrite Complex:

Consider a hypothetical complex where a hyponitrite ligand ([N₂O₂]²⁻) is coordinated to an iron center. ⁵⁷Fe Mössbauer spectroscopy could unambiguously determine:

The formal oxidation state of the iron (e.g., Fe(II) or Fe(III)).

The spin state of the iron (high-spin or low-spin).

Changes in the coordination environment, as reflected by changes in quadrupole splitting.

The table below illustrates typical Mössbauer parameters for various iron oxidation and spin states, providing a reference for what might be expected in a study of an iron-hyponitrite system.

| Iron Species | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |

| High-Spin Fe(II) (S=2) | 0.6 – 1.5 | 1.5 – 3.5 |

| Low-Spin Fe(II) (S=0) | -0.1 – 0.7 | 0.0 – 1.0 |

| High-Spin Fe(III) (S=5/2) | 0.2 – 0.6 | 0.0 – 0.8 |

| Low-Spin Fe(III) (S=1/2) | -0.1 – 0.4 | 0.5 – 2.0 |

| Data are typical ranges relative to α-iron at room temperature. |

By comparing the experimental parameters of a metal-hyponitrite complex to these established ranges, researchers could gain fundamental insights into its electronic structure and bonding.

Time-Resolved Spectroscopic Methods (Pulse Radiolysis, Flash Photolysis)

Time-resolved techniques like pulse radiolysis and flash photolysis are essential for studying short-lived chemical intermediates and reaction kinetics. In these methods, a very short, high-energy pulse (of electrons in pulse radiolysis or light in flash photolysis) is used to initiate a chemical reaction, and the subsequent changes are monitored over time using techniques like transient absorption spectroscopy.

These methods have been successfully applied to aqueous solutions of disodium hyponitrite to generate and characterize the transient hyponitrite radical (N₂O₂⁻•). In these studies, the one-electron oxidation of the stable trans-hyponitrite dianion (N₂O₂²⁻) produces the trans-hyponitrite radical. This radical is a key intermediate in the redox chemistry of nitrogen oxides.

Key Research Findings:

Generation and Identification: Pulse radiolysis of N₂O-saturated aqueous solutions containing trans-hyponitrite was used to generate the hyponitrite radical via oxidation by hydroxyl radicals (•OH).

Spectroscopic Characterization: The resulting transient species, N₂O₂⁻•, was identified by its characteristic absorption spectrum. High-level quantum mechanical calculations have supported the experimental findings, confirming that the trans configuration is preserved upon oxidation and that the radical has a partial double bond character in its N-N bond. sci-hub.se

Decay Mechanism: Time-resolved studies revealed that the hyponitrite radical decays through a complex disproportionation mechanism, the pathway of which is dependent on pH. These experiments allow for the determination of rate constants for the reactions of the transient radical species.

Thermal Analysis Techniques (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is used to detect and quantify physical transitions and chemical reactions, such as melting, crystallization, and decomposition, by measuring the enthalpy changes associated with these processes. nih.gov

The thermal stability of sodium trans-hyponitrite has been investigated, revealing its behavior upon heating in both inert and oxygen-containing atmospheres.

Research Findings from Thermal Analysis:

Decomposition in Inert Atmosphere: When heated in the absence of oxygen, amorphous sodium trans-hyponitrite undergoes a sudden, exothermic decomposition. mtu.edudatapdf.com DSC experiments show this decomposition occurs abruptly between 360 °C and 390 °C. mtu.edudatapdf.com The primary decomposition products were identified as sodium oxide (Na₂O) and nitrous oxide (N₂O). mtu.edu

Decomposition in Oxygen: In the presence of oxygen, the decomposition pathway is altered. The decomposition temperatures are lowered because the hyponitrite (N₂O₂²⁻) is slowly oxidized to nitrite (B80452) (NO₂⁻) and subsequently to nitrate (B79036) (NO₃⁻). The accumulation of these species increases the rate of decomposition. mtu.edu

The following table summarizes the key thermal event for sodium trans-hyponitrite under inert conditions as determined by DSC.

| Thermal Event | Onset Temperature (°C) | Atmosphere | Products |

| Exothermic Decomposition | 360 - 390 | Inert (e.g., N₂) | Na₂O, N₂O |

| Data sourced from studies on amorphous sodium trans-hyponitrite. mtu.edudatapdf.com |

These findings are crucial for understanding the stability limits and chemical compatibility of disodium hyponitrite, particularly in applications where it might be subjected to elevated temperatures.

Theoretical and Computational Investigations of Disodium Hyponitrite

Quantum Mechanical Studies of Hyponitrite Anion Structure and Energetics

Quantum mechanical calculations have been instrumental in elucidating the fundamental properties of the hyponitrite anion (N₂O₂²⁻). These studies have focused on the geometric isomers, bond characteristics, and energetic stability of the anion.

The hyponitrite anion can exist in two geometric forms: cis and trans. Early theoretical studies, as well as more recent high-level quantum mechanical calculations, have consistently shown that the trans-isomer is the more stable of the two. nih.govacs.org The energy difference between the cis and trans isomers has been a subject of computational investigation, with the barrier for trans-cis isomerization being calculated as prohibitively high due to the partial double bond character of the nitrogen-nitrogen bond. nih.govacs.org This high barrier suggests that the conversion between the two forms does not readily occur under normal conditions.

Structural parameters for the hyponitrite anion have been determined through these computational methods. The nitrogen-nitrogen bond length is a key indicator of the bond order. In its dianionic form (N₂O₂²⁻), the N-N bond is significantly shorter than a typical single bond, indicating double bond character. escholarship.org For instance, the N=N bond length in trans-Na₂N₂O₂·5H₂O has been structurally characterized to be 1.256(2) Å. escholarship.org Quantum chemical calculations have also been employed to determine the vibrational frequencies of the hyponitrite anion, with the N=N stretch being a characteristic absorption. escholarship.org

Energetic studies have also explored the formation and stability of the hyponitrite anion. The total energy of the N₂O₂²⁻ ion has been calculated to be 2.7–2.8 eV above the total energy of two nitric oxide anions (NO⁻). researchgate.net The formation energies of related monoanionic N₂O₂⁻ isomers have been found to be in agreement with experimental values. researchgate.net

Table 1: Calculated Structural and Energetic Properties of Hyponitrite Anion Isomers

| Property | cis-Hyponitrite Anion | trans-Hyponitrite Anion | Reference |

| Relative Stability | Less Stable | More Stable | nih.govacs.org |

| N=N Bond Length (Å) | 1.240(3) (in a Ni complex) | 1.256(2) (in Na₂N₂O₂·5H₂O) | escholarship.org |

| Isomerization Barrier | High (calculated for mono-anion) | High (calculated for mono-anion) | escholarship.org |

Density Functional Theory (DFT) Calculations for Reaction Pathways and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reaction mechanisms of hyponitrite. mpg.deyoutube.comfrontiersin.org DFT calculations allow for the prediction of spectroscopic properties and the exploration of complex chemical transformations.

DFT has been successfully used to interpret the electronic spectra of the hyponitrite ion. nih.govconicet.gov.ar Theoretical calculations have predicted absorption bands that are in good agreement with experimental UV-visible spectra of Na₂N₂O₂. conicet.gov.ar For example, a major absorption band for the hyponitrite ion was theoretically predicted around 238 nm, which aligns well with experimental observations. conicet.gov.ar These calculations help in assigning electronic transitions, such as those involving the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). conicet.gov.ar

The photolysis of hyponitrite salts has also been studied using DFT. nih.govconicet.gov.ar These calculations help to explain why the photochemical behavior is dependent on the irradiation wavelength. nih.govconicet.gov.ar For instance, DFT calculations can elucidate the electronic transitions that are excited at specific wavelengths, leading to the decomposition of the hyponitrite ion and the formation of products like nitrous oxide (N₂O). nih.govconicet.gov.ar

Furthermore, DFT has been employed to investigate reaction pathways involving the hyponitrite anion. For example, in the context of the reaction between the aqueous hyponitrite radical (N₂O₂⁻) and nitric oxide (NO), DFT calculations suggested a reinterpretation of the reaction mechanism, indicating that the reaction bifurcates to produce both symmetric and asymmetric isomers of N₃O₃⁻. nih.govacs.org DFT has also been used to support the additive nature of ligand contributions to the acid dissociation constant (pKa) of related transition-metal hydride complexes, demonstrating its utility in predicting reactivity. nih.gov

Table 2: DFT Calculated Electronic Transitions for the Hyponitrite Anion

| Calculated Wavelength (nm) | Major Contributing Orbitals | Reference |

| 272 | HOMO → LUMO+3 | conicet.gov.ar |

| 233 | Not specified | conicet.gov.ar |

Computational Modeling of Hyponitrite Interactions with Metal Centers

The interaction of the hyponitrite anion with metal centers is crucial in many chemical and biological processes, and computational modeling has provided significant insights into these interactions. DFT and other quantum chemical methods are used to study the structure, bonding, and reactivity of metal-hyponitrite complexes. umich.edunih.govnih.gov

Computational studies have explored the various coordination modes of the hyponitrite ligand to metal centers. The cis-hyponitrite, for instance, can act as a bidentate ligand, coordinating to a metal through its two oxygen atoms. conicet.gov.ar The bonding in these complexes, including the nature of the N-N and N-O bonds upon coordination, has been analyzed computationally. escholarship.org

A significant area of research has been the study of hyponitrite-bridged diiron complexes, which serve as models for intermediates in biological nitric oxide reductases (NorBC). umich.edu DFT calculations have been used to rationalize the stability and reactivity of these complexes. umich.edu For example, calculations have helped to explain why the direct dimerization of two iron-nitrosyl complexes to form a hyponitrite-bridged species is not experimentally observed, while the reverse reaction is. umich.edu

The Lewis acidity of the metal center has been identified as a critical factor in the reactivity of bound hyponitrite. nih.govnih.gov DFT calculations have shown that a more Lewis acidic iron center can lead to the cleavage of the N=N bond of the hyponitrite ligand. nih.govnih.gov This was demonstrated in a study where a non-heme iron complex with higher Lewis acidity cleaved the hyponitrite, whereas a less Lewis-acidic dimeric iron complex formed a stable hyponitrite-bridged species. nih.govnih.gov These computational findings are crucial for understanding the mechanism of N₂O formation from NO in biological systems, supporting the hypothesis that protonation or oxidation of a metal-bound hyponitrite intermediate can induce N₂O release. nih.govnih.gov

Table 3: Computationally Studied Metal-Hyponitrite Systems

| Metal Center | System Type | Key Computational Finding | Reference |

| Iron (Fe) | Diiron heme complex | Rationalized the instability of direct formation from NO complexes. | umich.edu |

| Cobalt (Co) | Binuclear complex | Confirmed the stability of a cobalt-N₂O complex formed after photolysis. | nih.gov |

| Iron (Fe) | Non-heme complexes | Showed that the Lewis acidity of Fe influences N=N bond cleavage vs. stabilization. | nih.govnih.gov |

| Nickel (Ni) | bipyridyl complex | Formation of a cis-hyponitrite ligand via coupling of two NO⁻ ligands. | escholarship.org |

Role of Disodium Hyponitrite in Environmental and Bioinorganic Nitrogen Chemistry

Intermediacy of Hyponitrite in the Biological Nitrogen Cycle

The biological nitrogen cycle is a complex network of chemical transformations that includes nitrogen fixation, ammonification, nitrification, and denitrification. lumenlearning.comyoutube.com Nitrogen, essential for all life, is converted between various oxidation states by microbial activity. Within this cycle, nitric oxide (NO) serves as a key signaling molecule and a central intermediate. researchgate.net The reduction of nitric oxide is a critical step, and the hyponitrite moiety ([N₂O₂]²⁻) is a widely proposed intermediate in this process. escholarship.org

In biological systems, enzymes such as nitric oxide reductase (NOR) catalyze the conversion of two molecules of nitric oxide into nitrous oxide (N₂O) and water. escholarship.org Many mechanistic proposals for how these enzymes function converge on the formation of a hyponitrite intermediate. escholarship.org This intermediate is believed to form through the reductive coupling of two nitric oxide molecules at the enzyme's active site. researchgate.netnih.gov

The stability and reactivity of hyponitrite are highly dependent on its isomeric form, cis or trans. The cis isomer is considered more reactive and is often implicated as the key intermediate in biological nitric oxide reduction. researchgate.netacs.org This heightened reactivity is attributed to a lower energy barrier for the elimination of N₂O. acs.org Although it is a common feature in mechanistic proposals, the direct detection of hyponitrite in biological systems is challenging due to its transient nature. researchgate.net

| Process | Key Reactant | Proposed Intermediate | Key Product |

| Biological Nitric Oxide Reduction | Nitric Oxide (NO) | Hyponitrite ([N₂O₂]²⁻) | Nitrous Oxide (N₂O) |

| Nitrogen Fixation | Nitrogen Gas (N₂) | - | Ammonia (B1221849) (NH₃) |

| Ammonification | Organic Nitrogen | - | Ammonium (NH₄⁺) |

| Nitrification | Ammonium (NH₄⁺) | Nitrite (B80452) (NO₂⁻) | Nitrate (B79036) (NO₃⁻) |

| Denitrification | Nitrate (NO₃⁻) | Nitrite (NO₂⁻), Nitric Oxide (NO), Nitrous Oxide (N₂O) | Nitrogen Gas (N₂) |

Participation in Nitrification and Denitrification Pathways

Nitrification is the aerobic oxidation of ammonia to nitrate, and denitrification is the anaerobic reduction of nitrate to nitrogen gas. wikipedia.orgwikipedia.org Both pathways are critical for the removal of nitrogen from various environments.

In nitrification, ammonia is first oxidized to hydroxylamine (B1172632) and then to nitrite. wikipedia.org While hyponitrite is not considered a primary intermediate in the main pathway of ammonia oxidation to nitrite, the broader nitrogen oxide transformations involved can be complex.

The role of hyponitrite is more prominently discussed in the context of denitrification. wikipedia.org This multi-step process involves the sequential reduction of nitrate to nitrite, nitric oxide, nitrous oxide, and finally dinitrogen gas. wikipedia.org The reduction of nitric oxide to nitrous oxide is a key step where hyponitrite is proposed as an intermediate. escholarship.org Specifically, the enzyme nitric oxide reductase (NOR), found in denitrifying bacteria, is thought to facilitate the N-N bond formation that leads to hyponitrite, which then decomposes to N₂O. escholarship.org

Chemical Models for Enzymatic Nitric Oxide Reduction

To understand the mechanism of enzymes like nitric oxide reductase, scientists develop synthetic chemical models that mimic the enzyme's active site and reactivity. researchgate.net These model systems have provided significant insights into the potential role of hyponitrite in nitric oxide reduction. calstate.edu

Researchers have successfully synthesized transition metal complexes that can reductively couple two nitric oxide molecules to form a hyponitrite ligand. escholarship.org These models often utilize first-row transition metals like copper, iron, and nickel, which are relevant to the active sites of biological enzymes. researchgate.netcalstate.edu

Key findings from these chemical models include:

Formation of Hyponitrite Complexes: Metal complexes have been shown to react with nitric oxide to form both cis- and trans-hyponitrite complexes. researchgate.net The cis-hyponitrite intermediate is of particular interest due to its proposed biological relevance. nih.gov

Binding Modes: The hyponitrite ligand has been observed to bind to metal centers in at least eight different ways, demonstrating its remarkable coordination chemistry. acs.orgnih.gov This versatility allows it to bridge multiple metal centers, which is a feature of some proposed enzymatic mechanisms. escholarship.org

Reactivity: The protonation of synthetic metal-hyponitrite complexes has been shown to release N₂O, mimicking the final step of the biological reaction. researchgate.net For example, a dinickel-cis-hyponitrite intermediate was isolated and shown to produce N₂O upon the addition of protons. researchgate.net

Isomer Influence: Studies on model compounds confirm that the cis isomer of hyponitrite is generally more reactive and has a lower barrier to N₂O elimination compared to the trans isomer. acs.org

These model studies provide strong circumstantial evidence for the viability of hyponitrite as an intermediate in enzymatic nitric oxide reduction, even if its direct observation in enzymes remains elusive. researchgate.net

| Metal Center in Model | Reactant | Observed Intermediate | Product upon Protonation |

| Dinickel | Nitric Oxide (NO) | cis-Hyponitrite Complex | Nitrous Oxide (N₂O) |

| Copper(I) | Nitric Oxide (NO) | cis-Hyponitrite Complex | Nitrous Oxide (N₂O) |

| Cobalt | Nitric Oxide (NO) | trans-Hyponitrite Complex | Nitrous Oxide (N₂O) |

| Yttrium | Nitric Oxide (NO) | trans-Hyponitrite Complex | - |

Hyponitrite as a Key Species in Nitrogen Oxide Redox Transformations

Beyond its specific role in the biological nitrogen cycle, hyponitrite is a central species in the broader chemistry of nitrogen oxide (NOx) redox transformations. acs.org These transformations are environmentally significant, playing a role in atmospheric chemistry and in technologies like catalytic converters for vehicles. researchgate.net

The formation of hyponitrite represents a crucial N-N bond-forming step in the reduction of nitric oxide. escholarship.org This coupling of two NO molecules is a key transformation that bridges nitrogen species with single nitrogen atoms to those with nitrogen-nitrogen bonds. researchgate.net

The reactivity of the hyponitrite ion is characterized by its decomposition, which is sensitive to conditions such as pH. The decomposition of hyponitrous acid (the protonated form of hyponitrite) yields nitrous oxide and water. This reaction underscores the role of hyponitrite as a direct precursor to N₂O, a potent greenhouse gas. calstate.educalstate.edu The stability of hyponitrite is greatly enhanced when it is coordinated to a metal center, as seen in various coordination compounds. escholarship.org The interplay between free and metal-bound hyponitrite is a key aspect of its chemistry in different environmental and chemical systems.

Emerging Research Frontiers and Future Directions

Development of Novel Synthetic Routes to Hyponitrite Salts and Complexes

The traditional method for synthesizing the more common trans-sodium hyponitrite involves the reduction of sodium nitrite (B80452) with sodium amalgam. wikipedia.orgescholarship.org However, this method has drawbacks, including the use of toxic mercury and potentially low yields (around 20%) with impure products. escholarship.org Research has thus focused on developing cleaner, more efficient, and versatile synthetic pathways to both the salt and its coordination complexes.

Alternative routes for the trans isomer have been explored, such as the reaction between alkyl nitrites, hydroxylammonium chloride, and sodium ethoxide. wikipedia.orgacs.org Another approach involves the reaction of gaseous nitric oxide (NO) with sodium metal in solvents like 1,2-dimethoxyethane (B42094) and toluene, or the oxidation of concentrated hydroxylamine (B1172632) with sodium nitrite in an alkaline medium. wikipedia.orgyoutube.com

The synthesis of the more reactive cis isomer has also seen significant advancements. It can be prepared by reacting nitric oxide with a solution of sodium metal in liquid ammonia (B1221849) at -50 °C. wikipedia.orgyoutube.com A notable development was a method involving the heating of sodium oxide (Na₂O) with nitrous oxide (N₂O) in a sealed tube at 360 °C, which yields the cis hyponitrite quantitatively. wikipedia.org More recently, a mechanochemical approach using ball milling of sodium oxide with nitrous oxide at room temperature has been demonstrated. wikipedia.org

A significant frontier is the synthesis of hyponitrite complexes, often by using a preformed hyponitrite salt. For instance, reacting disodium (B8443419) hyponitrite (Na₂N₂O₂) in a polar aprotic solvent with certain iron complexes has been shown to form unique tetranuclear iron-hyponitrite complexes. nih.gov The development of organic salts of hyponitrite, such as alkylammonium hyponitrites, represents another innovative direction, as these can often be isolated in higher purity than sodium hyponitrite. acs.org

| Isomer/Type | Reactants | Key Conditions | Reference |

|---|---|---|---|

| trans-Na₂N₂O₂ | Sodium nitrite, Sodium amalgam, Water | Conventional reduction | wikipedia.orgescholarship.org |

| trans-Na₂N₂O₂ | Alkyl nitrites, Hydroxylammonium chloride, Sodium ethoxide | - | wikipedia.org |

| cis-Na₂N₂O₂ | Nitric oxide, Sodium metal, Liquid ammonia | -50 °C | wikipedia.orgyoutube.com |

| cis-Na₂N₂O₂ | Sodium oxide, Nitrous oxide | 360 °C, sealed tube | wikipedia.org |

| Alkylammonium hyponitrites | Amine, Hyponitrous acid | Anhydrous diethyl ether or absolute ethanol | acs.org |

Exploration of New Catalytic Applications for Disodium Hyponitrite

The role of the hyponitrite ion as a crucial, often elusive, intermediate in catalytic cycles has spurred research into its direct use in catalysis. escholarship.orgresearchgate.net The hyponitrite moiety ([N₂O₂]²⁻) is a proposed intermediate in the biological reduction of nitric oxide by NO reductase enzymes and in the heterogeneous catalytic reduction of NOx compounds on metal surfaces. escholarship.orgresearchgate.net Understanding its coordination chemistry is vital for evaluating proposed mechanisms in these systems. escholarship.org

Beyond its role as an intermediate, research is exploring its function as a catalyst or reagent. For example, the breakdown of hyponitrite to nitrous oxide can be catalyzed by aldehydes, ketones, and carbon dioxide through a process of covalent electrophilic catalysis. acs.org This reactivity highlights its potential in controlled decomposition reactions. Furthermore, sodium trans-hyponitrite hydrate (B1144303) is utilized as a mild reducing agent in organic synthesis, facilitating specific chemical transformations. chemimpex.com

The development of metal complexes containing the hyponitrite ligand is a particularly active frontier. calstate.edu These complexes are being studied as models to understand and replicate the function of biological enzymes like NO reductase. researchgate.net The synthesis and isolation of copper and non-heme iron hyponitrite complexes are seen as beneficial contributions to this field. nih.govcalstate.edu The reactivity of these complexes, such as the formation of N₂O upon protonation or oxidation, supports the viability of hyponitrite as a key intermediate and points toward potential catalytic applications in NO reduction and other transformations. nih.gov For instance, new anionic rhodium(III) complexes have been successfully used as catalysts for the hydrosilylation of ketones. nih.gov Similarly, polyhydride complexes are noted for their ability to catalyze a wide range of organic reactions, often involving hydrogen transfer processes. rsc.org

Advanced Characterization Techniques for In Situ and Operando Studies

To truly understand the role of disodium hyponitrite in chemical reactions, especially as a catalyst or a transient intermediate, researchers are increasingly turning to advanced characterization techniques. Operando spectroscopy, which involves collecting spectroscopic data from a catalyst under actual working conditions while simultaneously measuring its activity, is a particularly powerful approach. wikipedia.orgnih.gov This methodology aims to establish direct structure-reactivity relationships. wikipedia.orgnih.gov

A suite of in situ and operando methods are being applied to study hyponitrite systems:

Infrared (IR) and Raman Spectroscopy : These techniques are used to follow reactions in real time. In situ FT-IR analysis has been used to measure product concentrations and compare the catalytic activity of different complexes. nih.gov IR spectroscopy was also used to monitor the solid-state photolysis of sodium hyponitrite, identifying gaseous N₂O as a product. nih.gov The N=N stretch of the trans-hyponitrite ion is observable in its Raman spectrum at around 1383 cm⁻¹ in water. escholarship.org

X-ray Spectroscopy : Techniques like X-ray Absorption Spectroscopy (XAS) and Near Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) are crucial for determining the electronic and structural state of metal centers in hyponitrite complexes during a reaction. nih.govnih.gov

X-ray Crystallography : This remains a fundamental tool for determining the solid-state structure of new hyponitrite salts and complexes, providing definitive information on bonding modes and geometry. nih.govacs.org

Ion Chromatography : A reliable method has been developed for the rapid quantitative determination of hyponitrite in alkaline media, where it is relatively stable. researchgate.net This technique uses an anion exchange column followed by UV spectrophotometric detection at 248 nm. researchgate.net

These advanced techniques, often coupled with computational methods like Density Functional Theory (DFT), are essential for identifying and characterizing fleeting intermediates, such as the hyponitrite radical anion (N₂O₂•⁻) observed in the reaction of nitric oxide with a Cu(I)-based metal-organic framework. osti.gov

Theoretical Prediction and Design of New Hyponitrite-Containing Materials

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental studies of hyponitrite systems. nih.gov Theoretical calculations provide deep insights into the electronic structure, stability, and reaction mechanisms that are often difficult to probe experimentally.

DFT simulations have been instrumental in:

Interpreting Spectroscopic Data : Calculations help assign vibrational modes in IR and Raman spectra and interpret UV-visible spectra. nih.govosti.gov For example, DFT was used to confirm the assignment of vibrational bands for a Cu(II)–N₂O₂•⁻ intermediate and to elucidate the photolysis behavior of hyponitrite salts. nih.govosti.gov

Validating Reaction Mechanisms : Computational studies can support or refute proposed reaction pathways. DFT calculations have bolstered the experimentally suggested mechanism for nitric oxide disproportionation on Fe-MOF-5, which involves the formation of a monoanionic hyponitrite radical. researchgate.net

Predicting Stability and Reactivity : Theory can predict the stability of novel complexes and intermediates. DFT calculations confirmed the stability of a [(NH₃)₅CoNNO]³⁺ complex generated from the photolysis of a cobalt-hyponitrite precursor. nih.gov Computations also predict that iron-hyponitrite complexes are key species in the reduction of NO to N₂O, guiding experimental efforts to synthesize and study these molecules. nih.gov

The synergy between theoretical prediction and experimental work is a key frontier. By modeling the properties of hypothetical hyponitrite-containing materials, scientists can rationally design new complexes and materials with tailored catalytic or other functional properties, accelerating the discovery process.

Understanding Long-Term Stability and Reactivity in Diverse Chemical Environments

For any practical application of disodium hyponitrite, a thorough understanding of its stability and reactivity under various conditions is paramount. The compound's stability is highly dependent on its environment.

Thermal Stability : Dry, solid trans-sodium hyponitrite is stable up to high temperatures. sciencemadness.org One study reports stability up to 260°C, after which it decomposes. sciencemadness.org Another found that when heated in the absence of oxygen, it decomposes suddenly between 360 and 390°C, yielding sodium oxide and nitrous oxide. mtu.edu The anhydrous cis isomer is reportedly stable up to 325 °C. wikipedia.orgyoutube.com

Aqueous Stability and pH Dependence : In aqueous solutions, stability is a major concern. The hyponitrite ion is prone to hydrolysis in the presence of moisture, as hyponitrous acid is a weak acid that decomposes quickly. sciencemadness.org Alkaline solutions are more stable because they reduce hydrolysis. sciencemadness.org The decomposition in aqueous solution is pH-dependent, with the hydrogen hyponitrite ion (HN₂O₂⁻) being the unstable species in the pH range of 4-14. rsc.org

Reactivity with Gases : Disodium hyponitrite in solution is decomposed by atmospheric carbon dioxide, which leads to the formation of sodium carbonate. youtube.com In the presence of oxygen, the thermal decomposition temperature is lowered. mtu.edu

Decomposition Pathways : The decomposition of hyponitrite salts can be complex. It is suggested that nitrogen is a primary product, with nitrogen oxides being secondary. rsc.org The presence of oxygen during thermal decomposition can lead to the oxidation of the hyponitrite ion to nitrite (NO₂⁻) and subsequently nitrate (B79036) (NO₃⁻). mtu.edu

| Condition | Isomer/Form | Observation | Products | Reference |

|---|---|---|---|---|

| Dry Heating | trans-Na₂N₂O₂ | Stable up to 260 °C | Sodium nitrite, Nitrogen | sciencemadness.org |

| Heating (O₂ absent) | Amorphous trans-Na₂N₂O₂ | Decomposes suddenly at 360-390 °C | Na₂O, N₂O | mtu.edu |

| Heating (O₂ present) | trans-Na₂N₂O₂ | Lowered decomposition temperature | Nitrite, Nitrate | mtu.edu |

| Aqueous Solution | Na₂N₂O₂ | Decomposes in presence of moisture/acid | Hyponitrous acid (intermediate) | sciencemadness.org |

| Alkaline Solution | Na₂N₂O₂ | Relatively stable | - | researchgate.netsciencemadness.org |

| Solution with CO₂ | trans-Na₂N₂O₂ | Decomposes | Sodium carbonate | youtube.com |

Future research will continue to map the reactivity of disodium hyponitrite in diverse chemical environments, which is critical for controlling its behavior in synthesis, catalysis, and for designing stable, long-lasting materials.

Q & A

Q. What spectroscopic techniques are recommended for characterizing the molecular structure of disodium salts like disodium hydrogen phosphite?

- Methodological Answer : Fourier-transform infrared spectroscopy (FT-IR) is effective for identifying functional groups (e.g., P-O stretching vibrations near 1000 cm⁻¹ in phosphite salts). Solid-state ³¹P NMR can confirm phosphorus environments, while X-ray diffraction (XRD) determines crystallinity and lattice parameters. For sulfur-containing salts (e.g., disodium carbonotrithioate), Raman spectroscopy can clarify S-C-S bonding .

Q. How can titration methods assess the purity of disodium phosphate dihydrate?

- Methodological Answer : Acid-base titration using standardized HCl can quantify basic phosphate ions (HPO₄²⁻). For gravimetric analysis, precipitate phosphate as MgNH₄PO₄·6H₂O, ignite to Mg₂P₂O₇, and calculate purity via stoichiometric mass ratios. Cross-validate with ion chromatography for accuracy .

Q. What synthetic routes are reported for disodium hydrogen phosphite?

- Methodological Answer : Neutralization of phosphonic acid (H₃PO₃) with sodium hydroxide in a 1:2 molar ratio under inert atmosphere to prevent oxidation. Monitor pH to ensure stoichiometric control, followed by crystallization under reduced pressure to isolate the anhydrous form .

Advanced Research Questions

Q. How do hydration states influence the crystallographic properties of disodium phosphate salts?

Q. What computational approaches predict the reactivity of disodium salts in aqueous solutions?

Q. How do counterion interactions affect the electrochemical behavior of disodium 2-oxosuccinate?

- Methodological Answer : Cyclic voltammetry in buffered solutions identifies redox peaks linked to the oxo group. Compare with computational HOMO-LUMO gaps to correlate electronic structure with observed reactivity. Ionic strength adjustments (via NaCl) isolate ion-pairing effects .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in solubility data for disodium carbonotrithioate across studies?

- Methodological Answer : Replicate experiments using the shake-flask method with HPLC quantification under controlled temperature (±0.1°C) and ionic strength. Compare solvent polarity indices (e.g., ethanol-water mixtures) to identify outliers. Review synthesis protocols for potential hydrate/anhydrous form confusion .

Q. Why do pH measurements of disodium phosphate solutions vary in literature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.